

WH-4-023 Biochemical & Cellular Profiling Data

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Compound Focus: WH-4-023

Cat. No.: S548126

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Profile Aspect	Key Findings	Supporting Experimental Data
Primary Biochemical Targets	Potent, selective dual Lck/Src inhibitor. IC ₅₀ : 2 nM (Lck), 6 nM (Src) [1] [2]. Also inhibits Salt-Inducible Kinases (SIK1/2/3) with IC ₅₀ of 10, 22, and 60 nM, respectively [1].	Kinase Assay [1] [2]: Lck HTRF kinase assay using a biotinylated gastrin substrate peptide. Final [ATP] = 0.5 μM, [Lck] = 250 pM. Phosphorylation detected with europium-labeled anti-phosphotyrosine antibody.
Cellular Activity	In naive human pluripotent stem cells, maintains pluripotency and reporter activity; withdrawal leads to morphological changes and reduced OCT4 reporter expression [1].	Cell Assay [1]: Naive human pluripotent cells maintained in media containing 1 μM WH-4-023 . Effects monitored via cell morphology and OCT4-DPE-GFP reporter activity.
Mechanism & Selectivity	Inhibits kinases with a Thr residue at the gatekeeper position (e.g., Src family, FGF receptors, Ephrin receptors). Increases LPS-stimulated IL-10 production and suppresses pro-inflammatory cytokines, linking SIK inhibition to anti-inflammatory macrophage polarization [1].	Profiling against a panel of tyrosine kinases; mechanism deduced from gatekeeper residue specificity and observed phenotypic outcomes in immune cells [1].

Guide to Key Experimental Protocols

To help you evaluate or replicate the key findings, here are the methodologies for the core experiments cited in the profile.

1. Lck Kinase Assay Protocol This protocol is used to determine the inhibitory activity (IC₅₀) of **WH-4-023** against Lck [1] [2].

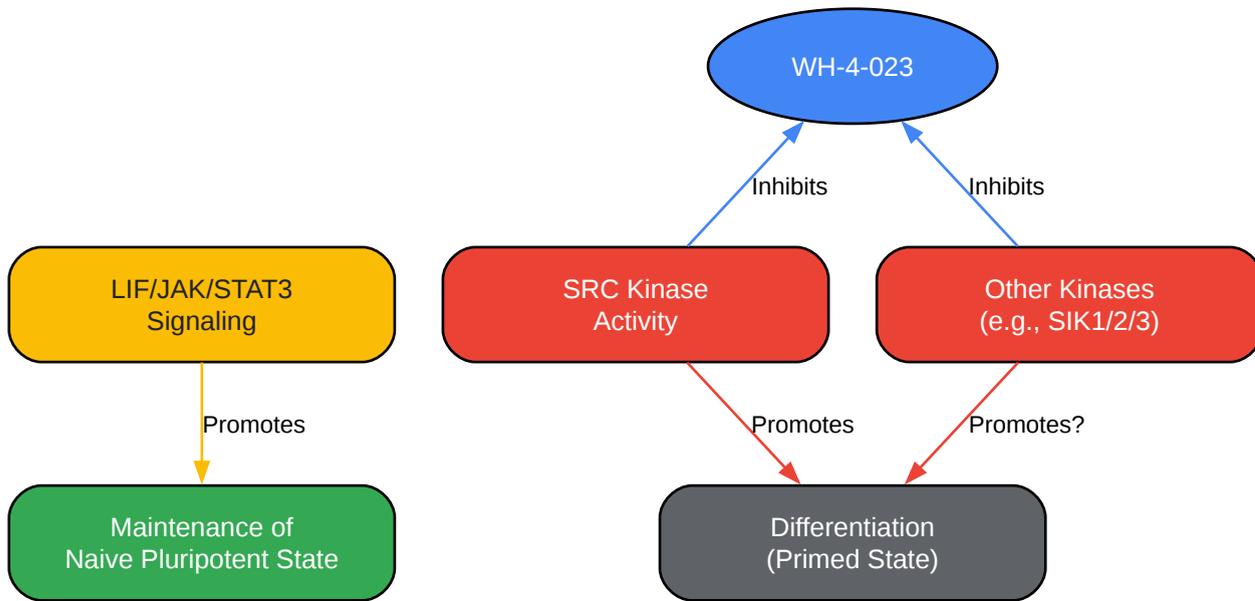
- **Assay Type:** Homogeneous Time-Resolved Fluorescence (HTRF)
- **Key Reagents:** GST-tagged Lck kinase domain (aa 225-509), biotinylated gastrin substrate peptide.
- **Reaction Conditions:**
 - **Buffer:** 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.
 - **Concentrations:** [ATP] = 0.5 μM, [Substrate] = 1.2 μM, [Lck] = 250 pM.
- **Detection Method:**
 - The reaction is stopped with a detection reagent containing Streptavidin-Allophycocyanin (SA-APC) and a europium-labeled anti-phosphotyrosine antibody.
 - The plate is read with excitation at 320 nm and emissions at 615 nm and 655 nm. The HTRF signal is calculated from the ratio of these emissions.

2. Cell-Based Functional Assay Protocol This protocol describes the use of **WH-4-023** in naive human pluripotent stem cell culture [1].

- **Cell System:** Naive human pluripotent cells.
- **Culture Conditions:** Cells are maintained in specialized naive pluripotency media.
- **Compound Treatment:** Media is supplemented with **1 μM WH-4-023**.
- **Readout:**
 - **Viability & Pluripotency:** Fraction of viable GFP-positive cells using an OCT4-DPE-GFP reporter.
 - **Phenotype:** Observation of cell morphology changes upon withdrawal of **WH-4-023**.

WH-4-023 in Pluripotency Signaling

Based on the search results, **WH-4-023** is used in research to help maintain a specific state of human pluripotent stem cells known as the "naïve" state [3] [1]. The following diagram illustrates the simplified signaling context of this application.



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This diagram shows that **WH-4-023** is proposed to support the naive state by inhibiting Src kinase and potentially other targets like SIKs, which are thought to promote exit from pluripotency and differentiation [3] [1].

Research Implications & Profile Context

WH-4-023 is characterized as a potent and selective tool for biochemical inhibition of Lck and Src. Its use in stem cell biology to maintain naive pluripotency suggests a valuable research application, though its exact molecular targets in this context are an area of active investigation [1].

A direct, broad head-to-head comparison with other kinase inhibitors was not available in the search results. For a full selectivity profile, techniques like **high-throughput kinome profiling** [4] [5] are typically used, where a compound is tested against hundreds of kinases. The selectivity of research compounds is always relative, and most kinase inhibitors have off-target activities that can sometimes be exploited to discover new biological functions [6].

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